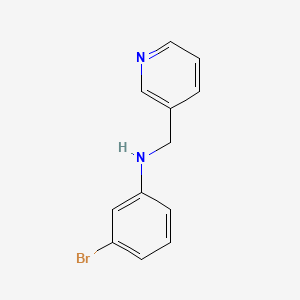

3-Bromo-N-(pyridin-3-ylmethyl)aniline

货号 B8691479

分子量: 263.13 g/mol

InChI 键: LUUQGLAEEOMVMF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06800651B2

Procedure details

A solution of 3-bromoaniline (Aldrich; 1.3 equiv.) in methanol (0.4 M) was treated with 3-pyridinecarboxaldehyde (Aldrich; 1.0 equiv.). The solution was heated to reflux for 2 hours. The reaction was cooled to 0° C. and treated slowly with sodium borohydride (3.4 equiv.). After 1 hour the cooling bath was removed and stirring continued overnight. The reaction was concentrated in vacuo. The residue was partitioned between DCM and water. The aqueous phase was back-extracted once with DCM. The combined organics were washed with water and brine. The organic layer was concentrated to a white solid, which was purified via column chromatography eluting with 90:10 DCM/ethyl acetate to give N-(3-bromophenyl)pyridin-3-ylmethylamine. Anal Calcd for C12H11BrN2: C, 54.77; H, 4.21; N, 10.64. Found: C, 54.67; H, 4.19; N, 10.57. MS found 262.99, 264.99 [M+H]+

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=O)[CH:10]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:15][C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(N)C=CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring continued overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 1 hour the cooling bath was removed

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between DCM and water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was back-extracted once with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with water and brine

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated to a white solid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified via column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 90:10 DCM/ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=CC1)NCC=1C=NC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |